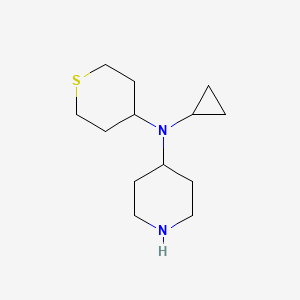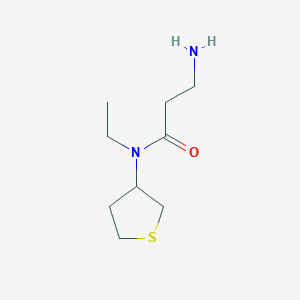![molecular formula C12H11ClN2O2 B1490421 6-[(2-Chlorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2098034-82-1](/img/structure/B1490421.png)
6-[(2-Chlorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Übersicht
Beschreibung
6-[(2-Chlorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (6-CPMT) is a synthetic compound with a wide range of applications in scientific research. It is a member of the tetrahydropyrimidine-2,4-dione family, which is a class of molecules that are often used in drug research, due to their ability to interact with receptors and enzymes. 6-CPMT is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, 6-CPMT has been shown to have anti-cancer, anti-inflammatory, and anti-oxidative effects in various studies.
Wirkmechanismus
Target of Action
Many compounds with similar structures are known to interact with various enzymes or receptors in the body. For example, indole derivatives are known to bind with high affinity to multiple receptors .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would depend on various factors such as its chemical structure, the route of administration, and the individual’s physiological condition. For example, compounds with similar structures are often well absorbed in the gastrointestinal tract and widely distributed throughout the body .
Vorteile Und Einschränkungen Für Laborexperimente
The use of 6-[(2-Chlorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione in laboratory experiments has several advantages. It is a potent inhibitor of cyclooxygenase-2 (COX-2), which makes it a useful tool for studying the role of this enzyme in inflammation and cancer. In addition, 6-[(2-Chlorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has been shown to reduce oxidative stress and protect cells from oxidative damage, making it a useful tool for studying the effects of oxidative stress on cells.
However, there are also some limitations to using 6-[(2-Chlorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione in laboratory experiments. For example, it is a synthetic compound, which means that it may not be as effective as naturally occurring compounds. In addition, 6-[(2-Chlorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has not been extensively studied, so the full range of its effects is not yet known.
Zukünftige Richtungen
The potential applications of 6-[(2-Chlorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione are still being explored. Future research should focus on exploring the full range of its effects, as well as its potential therapeutic applications. In addition, further research should be conducted to identify the exact mechanism of action of 6-[(2-Chlorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione and to determine how it can be used to target specific diseases. Finally, research should be conducted to identify any potential side effects or toxicity associated with 6-[(2-Chlorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione.
Wissenschaftliche Forschungsanwendungen
6-[(2-Chlorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has been used in a variety of scientific research studies, including studies of its anti-cancer, anti-inflammatory, and anti-oxidative effects. It has been studied as an inhibitor of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. In addition, 6-[(2-Chlorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has been studied for its potential to inhibit the growth of cancer cells and to reduce inflammation. It has also been studied for its ability to protect cells from oxidative damage.
Eigenschaften
IUPAC Name |
6-[(2-chlorophenyl)methyl]-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-15-11(16)7-9(14-12(15)17)6-8-4-2-3-5-10(8)13/h2-5,7H,6H2,1H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFAEOQEVCTUHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)CC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(2-Chlorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





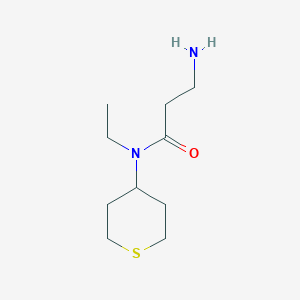

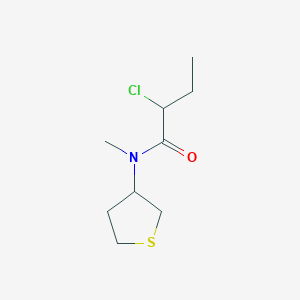



![2-Amino-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1490352.png)
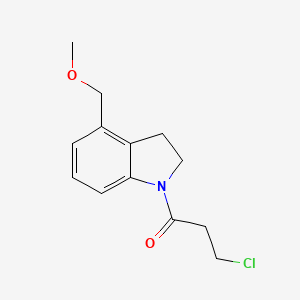
![Azetidin-3-yl(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)methanone](/img/structure/B1490354.png)
![8-(Ethoxymethyl)-6-azaspiro[3.4]octane-6-carboximidamide](/img/structure/B1490356.png)
